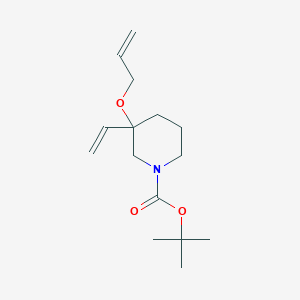

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Descripción

BenchChem offers high-quality Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 3-ethenyl-3-prop-2-enoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-6-11-18-15(7-2)9-8-10-16(12-15)13(17)19-14(3,4)5/h6-7H,1-2,8-12H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGCCFSHYNJSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the CAS registry number for Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

CAS Registry Number: 1065075-83-3

Abstract

This technical guide provides a comprehensive scientific overview of tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate, a substituted piperidine derivative of significant interest to medicinal chemists and drug development professionals. The piperidine scaffold is a privileged structure in pharmacology, appearing in numerous FDA-approved drugs.[1][2] The title compound uniquely combines this core with two synthetically versatile functional groups: a vinyl group and an allyl ether. These moieties serve as valuable handles for a wide range of chemical transformations, positioning this molecule as a key building block for the synthesis of complex molecular architectures and diverse compound libraries. This guide details a robust, proposed two-step synthetic pathway, outlines expected analytical characterization data based on established principles, and discusses the potential applications of this compound in modern drug discovery and organic synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceutical agents, valued for its conformational properties and its ability to present substituents in a well-defined three-dimensional orientation.[3] This allows for precise interactions with biological targets. The strategic incorporation of both a vinyl and an allyl group onto a quaternary center at the 3-position of the N-Boc-protected piperidine ring, as seen in tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate, offers a dual-functionalized platform for molecular elaboration.

-

The Vinyl Group: A versatile functional group that can participate in a plethora of reactions including, but not limited to, Heck coupling, metathesis, hydroboration-oxidation, and polymerization.[4][5]

-

The Allyl Ether Group: This moiety is not only stable under many reaction conditions but can also be cleaved under specific protocols. The allyl group itself can undergo various transformations, making it a point of diversification.[6]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, rendering it stable to a wide range of non-acidic reagents. Its facile removal under acidic conditions allows for late-stage functionalization of the secondary amine.[7][8]

This unique combination makes the title compound a high-value intermediate for constructing novel chemical entities with potential therapeutic applications.

Proposed Synthetic Route and Experimental Protocols

As direct, published synthetic procedures for this specific molecule are not widely available, we propose a logical and robust two-step synthesis starting from the commercially available N-Boc-3-piperidone. The strategy involves the creation of a key tertiary alcohol intermediate, followed by etherification.

Overall Synthetic Workflow

The proposed synthesis is a two-stage process:

-

Step 1: Grignard Reaction: Nucleophilic addition of vinylmagnesium bromide to N-Boc-3-piperidone to generate the key intermediate, tert-butyl 3-hydroxy-3-vinylpiperidine-1-carboxylate.

-

Step 2: Williamson Ether Synthesis: O-alkylation of the tertiary alcohol with allyl bromide to yield the final product.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate, a substituted piperidine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The precise characterization of such molecules is fundamental to their application in drug discovery and development. This guide provides a detailed examination of two critical physicochemical properties of this compound: its molecular weight and exact mass. Understanding the distinction and the methods for determining these values is paramount for researchers in ensuring compound identity, assessing purity, and conducting metabolic and pharmacokinetic studies.

Core Physicochemical Properties

The fundamental identity of Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate is defined by its molecular formula and, consequently, its molecular weight and exact mass. These values are indispensable for a range of analytical and experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅NO₃ | [1], [2] |

| Molecular Weight | 267.36 g/mol | [1] |

| Exact Mass | 267.183444 Da | [1] |

Differentiating Molecular Weight and Exact Mass: A Scientific Imperative

In the context of advanced analytical chemistry, particularly mass spectrometry, the terms "molecular weight" and "exact mass" are not interchangeable. A clear understanding of their differences is crucial for accurate data interpretation.

-

Molecular Weight (or Molar Mass): This value represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. The unit for molecular weight is typically grams per mole ( g/mol ). It is calculated using the standard atomic weights of the elements as found on the periodic table. For bulk chemical reactions and stoichiometric calculations, molecular weight is the relevant parameter.

-

Exact Mass: In contrast, the exact mass is the calculated mass of a molecule based on the mass of the most abundant isotope of each element. The unit for exact mass is the dalton (Da). This value is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments are capable of measuring the mass-to-charge ratio (m/z) of an ion with high precision. The ability to determine the exact mass allows for the unambiguous determination of a molecule's elemental composition.

Experimental Determination: The Role of High-Resolution Mass Spectrometry

The definitive technique for determining the exact mass of a compound like Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate is High-Resolution Mass Spectrometry (HRMS) . This powerful analytical method offers the precision required to differentiate between molecules with the same nominal mass but different elemental compositions.

The experimental workflow for determining the exact mass of a novel compound typically involves the following steps:

Figure 1: A generalized workflow for the determination of exact mass using High-Resolution Mass Spectrometry.

In this process, the sample is first ionized, and the resulting ions are separated based on their mass-to-charge ratio in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the measurement of m/z values to several decimal places, enabling the calculation of the exact mass and the confident determination of the elemental formula.

Applications in Drug Development

The precise knowledge of the molecular weight and, more critically, the exact mass of Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate has direct implications for its journey through the drug development pipeline:

-

Compound Identification and Confirmation: The exact mass serves as a unique fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures, such as reaction products or biological matrices.

-

Purity Assessment: HRMS can be used to detect and identify impurities in a sample, even those with the same nominal mass as the target compound. This is crucial for ensuring the safety and efficacy of a potential drug candidate.

-

Metabolite Identification: In metabolic studies, HRMS is employed to identify the products of drug metabolism. By comparing the exact masses of potential metabolites to the parent drug, researchers can elucidate the metabolic pathways of the compound.[3][4]

Conclusion

The molecular weight and exact mass of Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate are foundational parameters for its scientific exploration. While the molecular weight is a practical value for bulk chemistry, the exact mass, determined with high precision by HRMS, is indispensable for the rigorous analytical characterization required in modern drug discovery and development. A thorough understanding and accurate determination of these properties are essential for advancing our knowledge of this and other novel chemical entities.

References

-

Wikipedia. C15H25NO3. [Link]

-

PubChem. Metoprolol. [Link]

-

Jeong, Y., et al. (2021). Nontargeted Metabolomics by High-Resolution Mass Spectrometry to Study the In Vitro Metabolism of a Dual Inverse Agonist of Estrogen-Related Receptors β and γ, DN203368. Metabolites, 11(6), 365. [Link]

-

Technium Science. Metabolic Profiling of Metoprolol via HPLC Coupled with ESI-QqQLIT Mass Spectrometry. [Link]

Sources

Solubility Profile of Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of modern drug development and chemical synthesis. Among these, solubility is a critical parameter that influences everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. This technical guide provides a comprehensive analysis of the solubility profile of tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (CAS No. 1065075-83-3), a complex piperidine derivative with significant potential as a building block in medicinal chemistry. Due to the absence of extensive published quantitative data for this specific molecule, this guide synthesizes a robust predictive analysis based on its molecular structure and first principles of physical chemistry. More importantly, it furnishes a detailed, field-proven experimental protocol for researchers to determine precise equilibrium solubility in any organic solvent system, ensuring data integrity and reproducibility.

Foundational Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate is a molecule of moderate complexity, featuring several key functional groups that dictate its interaction with various solvents.

The structure combines a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group with a polar carbamate linkage, an ether group capable of acting as a hydrogen bond acceptor, and a nonpolar piperidine ring substituted with vinyl and allyloxy moieties. The tert-butyl group, in particular, significantly enhances the compound's lipophilicity, suggesting a favorable solubility profile in organic solvents over aqueous media.[1]

| Property | Value | Source |

| CAS Number | 1065075-83-3 | [2] |

| Molecular Formula | C₁₅H₂₅NO₃ | [2][3] |

| Molecular Weight | 267.37 g/mol | [3] |

| Appearance | (Predicted) Liquid or low-melting solid | - |

| Predicted XlogP | 3.2 - 3.5 (Estimated) | - |

Note: The predicted LogP (octanol/water partition coefficient) indicates a high degree of lipophilicity, reinforcing the expectation of greater solubility in non-aqueous solvents.

Predicted Qualitative Solubility Profile

The principle of "like dissolves like" is the primary heuristic for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile. Based on the functional groups present in tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate, we can predict its general solubility behavior. This approach is standard for novel compounds where empirical data is not yet available.[4]

-

Lipophilic Character: The sizable aliphatic piperidine ring, tert-butyl group, and two unsaturated appendages (vinyl and allyl) create a predominantly nonpolar molecule.

-

Polar/H-Bonding Character: The carbamate and ether oxygen atoms introduce polar regions and the capacity to accept hydrogen bonds from protic solvents. The lone pair on the piperidine nitrogen is part of the carbamate resonance and is thus not significantly basic.

This duality suggests broad solubility in many common organic solvents, with limitations in highly polar or very nonpolar extremes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | High to Miscible | These solvents effectively solvate the entire molecule. Their polarity interacts favorably with the carbamate and ether groups, while their organic nature accommodates the lipophilic regions. N-Boc protected heterocycles are often highly soluble in solvents like DCM and THF.[5][6] |

| Protic Polar | Ethanol, Methanol, Isopropanol | High | The hydroxyl groups of alcohols can act as hydrogen bond donors to the oxygen atoms of the solute. These solvents also possess sufficient nonpolar character to dissolve the aliphatic portions of the molecule.[7] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aliphatic structure of the solute suggests good compatibility with the nonpolar aromatic rings through van der Waals interactions. |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Limited to Moderate | While the molecule is largely lipophilic, the polarity of the carbamate and ether functionalities will limit its miscibility with purely aliphatic, nonpolar solvents. Solubility is expected to be lower here than in other organic solvent classes.[8] |

| Chlorinated | Chloroform, 1,2-Dichloroethane | High | Similar to DCM, these solvents are excellent at dissolving a wide range of organic compounds, including those with moderate polarity like piperidine derivatives.[8] |

Quantitative Experimental Protocol: Equilibrium Solubility Determination

To move beyond prediction and obtain actionable, high-quality data, a rigorous experimental approach is necessary. The shake-flask method is the gold-standard technique for determining equilibrium solubility, valued for its reliability and direct measurement of a saturated state at a specified temperature.[9][10] This protocol provides a self-validating framework for generating this critical data.

Required Materials & Equipment

-

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (analyte)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge (for phase separation)

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes (Class A)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Step-by-Step Methodology

The causality behind this workflow is to ensure that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solvent phase, and that the concentration of this saturated phase is measured accurately.

Step 1: Preparation of a Saturated Slurry

-

Add an excess amount of the analyte to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid or liquid phase remains at the end of the experiment, confirming saturation. A starting point is ~20-50 mg of solute.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically required.[8] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm the concentration has plateaued.

Step 3: Phase Separation

-

After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow for the settling of excess solute.

-

Crucial for accuracy: This step must be performed carefully to avoid disturbing the settled solid. Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to create a clear supernatant, which represents the saturated solution.[11]

Step 4: Sample Preparation & Analysis

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulates.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. A 100-fold or 1000-fold dilution is common.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of the analyte.[11][12]

Workflow Visualization

Sources

- 1. CAS 180307-56-6: tert-Butyl 4-vinylpiperidine-1-carboxylate [cymitquimica.com]

- 2. 1065075-83-3|tert-Butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. TERT-BUTYL 3-(ALLYLOXY)-3-VINYLPIPERIDINE-1-CARBOXYLATE | 1065075-83-3 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. lifechemicals.com [lifechemicals.com]

Step-by-step synthesis protocol for Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Application Note: Two-Step Synthesis Protocol for Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Introduction & Strategic Rationale

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (CAS: 1065075-83-3) is a highly valuable, orthogonally protected building block in modern medicinal chemistry. Its structural framework—featuring a tertiary allyl ether and a geminal vinyl group on a piperidine ring—makes it an ideal diene precursor for Ring-Closing Metathesis (RCM). Subjecting this compound to ruthenium-catalyzed RCM yields spirocyclic ether scaffolds (e.g., 1-oxa-8-azaspiro[4.5]dec-2-ene derivatives), which are frequently utilized to improve the pharmacokinetic profiles of drug candidates by introducing three-dimensionality and reducing lipophilicity.

Because direct commercial availability of the final functionalized building block can be limited, this application note details a robust, self-validating two-step synthetic protocol starting from the widely available N-Boc-3-piperidone.

Retrosynthetic Strategy & Workflow

The synthesis relies on two fundamental, high-yielding transformations:

-

Nucleophilic Addition : Introduction of the vinyl group via the Grignard addition of vinylmagnesium bromide to the C3 ketone of tert-butyl 3-oxopiperidine-1-carboxylate.

-

O-Allylation : A Williamson-type ether synthesis that alkylates the resulting sterically hindered tertiary alcohol using sodium hydride and allyl bromide.

Two-step synthetic workflow for Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate.

Step-by-Step Methodologies and Mechanistic Insights

Step 1: Synthesis of tert-butyl 3-hydroxy-3-vinylpiperidine-1-carboxylate

Objective : Chemoselective 1,2-addition of a vinyl nucleophile to the C3 ketone.

Expertise & Causality : The addition of Grignard reagents to β-amino ketones can sometimes be complicated by competitive enolization due to the strong basicity of the Grignard reagent. Performing the reaction at strictly controlled low temperatures (-78 °C) kinetically suppresses enolization and promotes the desired direct nucleophilic attack on the carbonyl carbon[1].

Protocol :

-

Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet.

-

Dissolution : Dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 equiv, e.g., 10.0 mmol) in anhydrous Tetrahydrofuran (THF) to create a 0.2 M solution (50 mL).

-

Cooling : Submerge the flask in a dry ice/acetone bath and cool the solution to -78 °C.

-

Addition : Dropwise add a solution of vinylmagnesium bromide (1.0 M in THF, 1.5 equiv, 15.0 mL) over 30 minutes using a syringe pump. Maintain the internal temperature below -70 °C to prevent exothermic side reactions[1].

-

Reaction : Allow the reaction mixture to stir at -78 °C for 1 hour, then remove the cooling bath. Slowly warm the mixture to room temperature and stir for an additional 2 hours.

-

Quenching : Cool the flask to 0 °C and quench the reaction carefully by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

-

Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the tertiary alcohol intermediate.

Step 2: O-Allylation of the Tertiary Alcohol

Objective : Alkylation of the sterically hindered tertiary hydroxyl group to form the allyl ether.

Expertise & Causality : Tertiary alcohols are notoriously poor nucleophiles due to significant steric bulk. Deprotonation requires a strong, non-nucleophilic base such as Sodium Hydride (NaH). The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical here; it enhances the nucleophilicity of the resulting alkoxide by poorly solvating the anion, thereby facilitating the SN2 attack on the electrophilic allyl bromide[2].

Protocol :

-

Preparation : In a flame-dried flask under nitrogen, dissolve the intermediate tert-butyl 3-hydroxy-3-vinylpiperidine-1-carboxylate (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF (0.1 M, 50 mL).

-

Deprotonation : Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in small portions. (Safety Note: NaH reacts violently with water, evolving flammable hydrogen gas. Ensure strict anhydrous conditions).

-

Activation : Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete alkoxide formation[3].

-

Alkylation : Re-cool the mixture to 0 °C. Add allyl bromide (1.5 equiv, 7.5 mmol) dropwise via syringe.

-

Reaction : Stir the mixture at room temperature for 12-16 hours. Reaction progress should be monitored by TLC or LC-MS until the starting material is consumed[2].

-

Workup : Quench the reaction by the slow, cautious addition of ice-cold water (50 mL). Extract the aqueous phase with Diethyl Ether or EtOAc (3 x 40 mL).

-

Washing : Wash the combined organic layers extensively with water (3 x 30 mL) and brine (30 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

-

Purification : Purify the crude product by flash chromatography on silica gel to yield the target compound, Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate.

Quantitative Data & Analytical Presentation

The following table summarizes the expected reaction parameters and key analytical markers required to validate the success of each synthetic step.

| Reaction Step | Reagents & Conditions | Expected Yield | Key Analytical Markers (¹H / ¹³C NMR) |

| 1. Grignard Addition | VinylMgBr (1.5 eq), THF, -78 °C to RT | 75 - 85% | Success: Disappearance of ketone ¹³C peak (~208 ppm); Appearance of vinyl protons (δ 5.0-6.0 ppm, m, 3H). |

| 2. O-Allylation | NaH (1.5 eq), Allyl-Br (1.5 eq), DMF, 0 °C to RT | 60 - 75% | Success: Appearance of allyl ether protons (δ 3.9-4.1 ppm, m, 2H) and an additional multiplet for the allyl alkene system. |

References

- Title: WO2019244047A1 - N-substituted tetrahydrothienopyridine derivatives and uses thereof (Demonstrating Grignard addition to N-Boc-piperidone derivatives)

- Title: New Routes to 2,5-Disubstituted Tetrahydropyrans and P-Stereogenic Heterocycles via Ring-Closing Metathesis (Detailing O-allylation of tertiary alcohols using NaH and allyl bromide)

- Title: Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans Source: ACS Publications URL

Sources

Application Note: Ring-Closing Metathesis of tert-Butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate using Grubbs Catalyst

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for conducting the ring-closing metathesis (RCM) of tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate to synthesize a bicyclic oxygen- and nitrogen-containing heterocyclic scaffold. Such structures are of significant interest in medicinal chemistry and drug discovery. This guide details the reaction mechanism, offers optimized protocols using second-generation Grubbs catalysts, discusses critical experimental parameters, and provides expected analytical data for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Strategic Value of RCM in Heterocycle Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in modern organic synthesis for the construction of cyclic and macrocyclic structures.[1] The reaction, catalyzed by metal-alkylidene complexes, facilitates the intramolecular rearrangement of a diene to form a new cycloalkene and a volatile ethylene byproduct, which drives the reaction to completion.[2] This method is particularly favored for its high functional group tolerance and its ability to form rings of various sizes that were previously challenging to access.[1][3]

The substrate, tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate, is a strategic precursor for the synthesis of a novel bridged bicyclic ether. The resulting scaffold, containing a piperidine ring fused with an oxepine ring, is a privileged structure in many biologically active molecules. The use of Grubbs catalysts, particularly the second-generation catalysts, is well-suited for this transformation due to their enhanced activity and stability compared to first-generation catalysts.[4][5]

Scientific Rationale and Mechanistic Overview

The catalytic cycle of ring-closing metathesis, as proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[1][2] The generally accepted mechanism for a Grubbs-catalyzed RCM is depicted below.

The Grubbs Catalytic Cycle

The reaction is initiated by the coordination of one of the alkene moieties of the substrate to the ruthenium center, followed by dissociation of a phosphine ligand (in the case of first and second-generation Grubbs catalysts) to form a 14-electron intermediate.[3] This intermediate then undergoes a [2+2] cycloaddition to form a metallacyclobutane. A subsequent retro-[2+2] cycloaddition releases the terminal methylene group as part of a new ruthenium-alkylidene complex and the tethered alkene. The second alkene on the substrate then undergoes an intramolecular [2+2] cycloaddition with the newly formed ruthenium-alkylidene, forming a second metallacyclobutane intermediate. The final retro-[2+2] cycloaddition releases the desired cyclic alkene product and regenerates a ruthenium-alkylidene species that can re-enter the catalytic cycle.[6][7] The release of volatile ethylene gas (CH₂=CH₂) shifts the equilibrium towards the product.[2]

Figure 1: Simplified workflow of the Grubbs-catalyzed RCM mechanism.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the ring-closing metathesis of tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate.

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS Number |

| tert-Butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate | ≥95% | BLDpharm | 1065075-83-3 |

| Grubbs Catalyst, 2nd Generation | ≥97% | Sigma-Aldrich | 246047-72-3 |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Nitrogen gas, high purity | 7727-37-9 | ||

| Diethyl ether, anhydrous | 60-29-7 | ||

| Silica gel | 230-400 mesh | 7631-86-9 |

Reaction Setup and Procedure

The following protocol is optimized for a 1 mmol scale reaction.

Figure 2: Step-by-step experimental workflow for the RCM reaction.

-

Glassware Preparation: A 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

-

Substrate Preparation: In the flask, dissolve tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (1 mmol, 281.4 mg) in 20 mL of anhydrous dichloromethane. This creates a substrate concentration of 0.05 M.

-

Degassing: To remove dissolved oxygen, which can deactivate the catalyst, sparge the solution with a gentle stream of nitrogen for 15 minutes.

-

Catalyst Addition: Under a positive pressure of nitrogen, add Grubbs catalyst, 2nd generation (0.05 mmol, 42.4 mg, 5 mol%). The solution will typically turn from colorless to brown or dark green.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) under a nitrogen atmosphere.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Quenching the Reaction: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure bicyclic product.

Optimization and Considerations

The success of an RCM reaction is often dependent on several key parameters.

| Parameter | Recommended Range | Rationale and Field Insights |

| Catalyst Loading | 2-10 mol% | Lower catalyst loadings (as low as 500 ppm) can be effective for simple substrates.[8][9] For more sterically hindered or challenging substrates, higher loadings may be necessary.[10] However, high loadings can sometimes lead to increased side products.[11] |

| Substrate Concentration | 0.01 - 0.1 M | High dilution conditions favor the intramolecular RCM reaction over intermolecular oligomerization or polymerization.[12] The optimal concentration is substrate-dependent. |

| Solvent | Dichloromethane, Toluene | Dichloromethane is a common choice due to its ability to dissolve both the substrate and catalyst and its relatively low boiling point. Toluene can be used for higher reaction temperatures, which may be necessary for less reactive substrates.[10] |

| Temperature | Room Temp. to 80°C | Second-generation Grubbs catalysts are generally more thermally stable than their first-generation counterparts.[11] However, elevated temperatures can sometimes lead to catalyst degradation and the formation of byproducts.[13] A temperature of 40°C is often a good starting point. |

| Atmosphere | Inert (N₂ or Ar) | Grubbs catalysts, while more air-tolerant than many other organometallic catalysts, perform best under an inert atmosphere to prevent oxidative degradation.[3][14] |

Product Characterization

The expected product of this reaction is tert-butyl 4,7-dihydro-3aH-oxepino[4,3-b]piperidine-6(2H)-carboxylate.

Expected Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the newly formed double bond protons are expected in the olefinic region (δ 5.5-6.0 ppm). The protons of the piperidine and oxepine rings will appear in the aliphatic region (δ 1.5-4.0 ppm). The tert-butyl group will present as a characteristic singlet around δ 1.4-1.5 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The two carbons of the double bond should appear between δ 120-140 ppm. The carbonyl of the Boc group will be around δ 155 ppm. The quaternary carbon of the tert-butyl group will be near δ 80 ppm, and its methyl carbons around δ 28 ppm.

-

Mass Spectrometry (ESI-MS): The expected mass for the product [M+H]⁺ is m/z 254.17.

Troubleshooting and Expert Recommendations

-

Low Conversion: If the reaction stalls, a fresh portion of the catalyst can be added. Ensure the solvent is rigorously dried and degassed, as impurities can poison the catalyst.[10]

-

Formation of Dimer/Oligomer: This indicates that the intermolecular reaction is competing with the desired intramolecular cyclization. The primary remedy is to decrease the substrate concentration (i.e., increase the solvent volume).[10]

-

Isomerization of the Double Bond: In some cases, the Grubbs catalyst can promote the isomerization of the newly formed double bond. Additives such as 1,4-benzoquinone or phenol have been reported to suppress this side reaction, although they may also affect the reaction rate.[11][13]

-

Catalyst Removal: Residual ruthenium can be challenging to remove. Several methods exist, including treatment with lead tetraacetate, filtration through activated carbon or functionalized silica gel, or precipitation of the ruthenium species.[2]

Conclusion

The ring-closing metathesis of tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate using a second-generation Grubbs catalyst is an efficient method for the synthesis of a valuable bicyclic heterocyclic scaffold. By carefully controlling reaction parameters such as catalyst loading, substrate concentration, and temperature, high yields of the desired product can be achieved. This application note provides a robust protocol and the necessary scientific context to enable researchers to successfully implement this transformation in their synthetic endeavors, particularly in the field of drug discovery and development.

References

-

Bates, R. W., & Satcharoen, V. (2002). A review of the synthetic applications of ring-closing metathesis. Chemical Society Reviews, 31(1), 12-21. Available at: [Link]

-

Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Available at: [Link]

-

Trnka, T. M., & Grubbs, R. H. (2001). The Development of L₂X₂Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. Available at: [Link]

-

Wikipedia. (2024). Ring-closing metathesis. Available at: [Link]

-

Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available at: [Link]

-

Master Organic Chemistry. Olefin Metathesis. Available at: [Link]

-

Gillingham, D., & Hoveyda, A. H. (2007). Efficient Synthesis of Nitrogen-Containing Heterocycles by Ru-Catalyzed Ring-Closing Metathesis of Dienes and Enynes. Angewandte Chemie International Edition, 46(21), 3860-3864. Available at: [Link]

-

PubChem. tert-butyl 3-ethenylpiperidine-1-carboxylate. Available at: [Link]

-

Wipf Group. Chem 1140; Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). Available at: [Link]

-

Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Available at: [Link]

-

Lee, C. W., & Grubbs, R. H. (2000). Synthesis of Unsaturated Six-Membered N-Heterocycles via Ring-Closing Metathesis. Organic Letters, 2(15), 2145–2147. Available at: [Link]

-

Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953–956. Available at: [Link]

-

Anderson, D. R., & Lavis, J. M. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters, 12(6), 1224-1227. Available at: [Link]

-

Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. Available at: [Link]

-

Beilstein Journals. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Available at: [Link]

-

Wiley-VCH. N-Heterocyclic Carbene–Ruthenium Complexes in Olefin Metathesis. Available at: [Link]

-

Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Available at: [Link]

-

PubMed Central. Structural Examination of Ring-Closing Metathesis-Derived 15-Member Macrocycles as Grb2 SH2 Domain-Binding Tetrapeptide Mimetics. Available at: [Link]

-

AWS. Allylic Alkylation and Ring-Closing Metathesis in Sequence: a Successful Cohabitation of Pd and Ru. Available at: [Link]

- Google Patents. A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

-

AAPPTec. Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. Available at: [Link]

-

Tsantrizos Group. RCM of Tripeptide Dienes Containing a Chiral Vinylcyclopropane Moiety: Impact of Different Ru-Based Catalysts. Available at: [Link]

-

PubChemLite. 3-vinyl-piperidine-1-carboxylic acid tert-butyl ester. Available at: [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

ResearchGate. Accessing spiropiperidines from dihydropyridones through tandem triflation-allylation and ring-closing metathesis (RCM). Available at: [Link]

-

Royal Society of Chemistry. Development of new 2-piperidinium-4- styrylcoumarin derivatives with large Stokes shifts as potential fluorescent labels for biomolecul. Available at: [Link]

-

MDPI. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Available at: [Link]

Sources

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. Ring Closing Metathesis [organic-chemistry.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. sigaa.ufpi.br [sigaa.ufpi.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drughunter.com [drughunter.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]

- 15. rsc.org [rsc.org]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. dspace.uevora.pt [dspace.uevora.pt]

Application Note: Chemoselective N-Boc Deprotection of Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Introduction & Structural Vulnerability Analysis

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (CAS: 1065075-83-3)[1] is a highly functionalized synthetic intermediate, frequently utilized in the construction of complex bicyclic alkaloid frameworks via ring-closing metathesis (RCM). While the N-tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, its removal in this specific molecule presents a severe chemoselective challenge.

Mechanistic Causality: The C3 position of the piperidine ring is a tertiary carbon bonded directly to a vinyl group and an allyloxy ether. This architectural feature makes the C3–oxygen bond exceptionally labile. Exposure to standard protic deprotection conditions (e.g., neat or 4M HCl in dioxane) will protonate the ether oxygen. Subsequent cleavage generates a tertiary, allylic carbocation that is highly resonance-stabilized by the adjacent vinyl group. This pathway leads to irreversible decomposition, oligomerization, or undesired rearrangements. Therefore, non-protic, chemoselective deprotection strategies are strictly required to preserve the molecular core.

Mechanistic Rationale for Mild Deprotection Strategies

To preserve the delicate tertiary allylic ether, the deprotection mechanism must bypass the protonation of the ether oxygen. We recommend two self-validating, orthogonal approaches:

-

The Silyl-Mediated Approach (TMSOTf / 2,6-Lutidine): acts as a hard Lewis acid that selectively silylates the highly nucleophilic carbonyl oxygen of the Boc group[2]. This induces fragmentation into a silyl carbamate, releasing isobutylene. 2,6-Lutidine is employed as a sterically hindered, non-nucleophilic base to scavenge any trace triflic acid (TfOH) generated from ambient moisture, ensuring the environment remains strictly non-protic[3].

-

The Lewis Acid Approach (ZnBr₂): is a mild, oxophilic Lewis acid that coordinates with the Boc carbonyl, weakening the C–O bond of the tert-butyl group and promoting the loss of the tert-butyl cation[4]. ZnBr₂ in dichloromethane (DCM) has been proven to selectively deprotect N-Boc secondary amines without cleaving highly sensitive ethers or esters[5].

Quantitative Data Presentation

Table 1: Comparative Analysis of Boc Deprotection Conditions for 3-(allyloxy)-3-vinylpiperidines

| Deprotection Method | Reagents & Solvent | Temperature | Reaction Time | C3-Ether Cleavage Risk | Expected Outcome |

| Standard Protic | TFA (neat or 50% in DCM) | 0 °C to RT | 1–2 hours | Critical / High | Substrate decomposition; C3 carbocation formation. |

| Mild Protic | 4M HCl in 1,4-Dioxane | RT | 2–4 hours | High | Significant ether cleavage; low yield of intact core. |

| Lewis Acid | ZnBr₂ (5.0 eq) in DCM | RT | 12–24 hours | Low | Clean deprotection; requires careful extraction[5]. |

| Silyl Triflate | TMSOTf / 2,6-Lutidine in DCM | 0 °C to RT | 1–2 hours | Minimal | Highly chemoselective; excellent yield[2]. |

Experimental Protocols

Protocol A: Silyl-Mediated Deprotection (Recommended for Maximum Preservation)

This protocol is the gold standard for substrates with extreme acid sensitivity.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

-

Causality: Strict anhydrous conditions are mandatory. Moisture reacts with TMSOTf to generate TfOH, which would immediately cleave the C3 ether.

-

-

Base Addition: Add 2,6-lutidine (3.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

-

Causality: 2,6-lutidine is sterically hindered, preventing it from forming an adduct with TMSOTf, while effectively neutralizing any trace protic acids[3].

-

-

Reagent Addition: Add TMSOTf (2.0 equiv) dropwise over 5 minutes.

-

Self-Validation: The reaction solution should remain clear or slightly yellow. A sudden color change to dark brown or black indicates unwanted carbocation formation (ether cleavage) due to moisture contamination.

-

-

Monitoring: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature. Monitor via LC-MS or TLC (stain with ninhydrin to visualize the free amine). The reaction is typically complete within 1–2 hours[2].

-

Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃.

-

Causality: The mild basic quench hydrolyzes the intermediate silyl carbamate to the free amine, CO₂, and hexamethyldisiloxane.

-

-

Isolation: Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Lewis Acid-Mediated Deprotection (ZnBr₂)

This method avoids the use of highly reactive silylating agents and is operationally simpler, though it requires longer reaction times.

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) at room temperature.

-

Reagent Addition: Add anhydrous ZnBr₂ powder (4.0–5.0 equiv) in one portion.

-

Causality: ZnBr₂ forms a suspension in DCM; its coordination to the Boc carbonyl drives the deprotection without generating free protons[5].

-

-

Monitoring: Stir the suspension at room temperature for 12–24 hours.

-

Self-Validation: The physical character of the suspension may change as the zinc-amine complex forms. Monitor the disappearance of the starting material by TLC.

-

-

Quenching & Workup: Quench the reaction by adding a 0.5 M aqueous EDTA solution (pH 8) or saturated aqueous Na₂CO₃.

-

Causality: Free amines strongly coordinate to zinc. EDTA chelates the zinc ions, breaking up the zinc-amine complex and preventing stubborn emulsions during the extraction phase.

-

-

Isolation: Extract the mixture with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected piperidine.

Workflow Visualization

Decision workflow for N-Boc deprotection of acid-sensitive tertiary allylic ethers.

References

-

[5] Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂. The Journal of Organic Chemistry (2004). URL:[Link]

-

[4] A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules (2020). URL:[Link]

-

[2] The Chemistry and Biology of the Tetrodotoxin Natural Product Family. ChemRxiv / Angewandte Chemie International Edition (2022). URL:[Link]

-

[3] The Chemistry and Biology of the Tetrodotoxin Natural Product Family. PMC - NIH (2022). URL:[Link]

Sources

- 1. CAS: 1065075-83-3 | CymitQuimica [cymitquimica.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The Chemistry and Biology of the Tetrodotoxin Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Selective Functionalization of Double Bonds in Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Introduction: Navigating Chemoselectivity in a Dually Unsaturated Piperidine Scaffold

The tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate scaffold is a synthetically valuable building block, presenting two distinct and reactive olefinic centers: a terminal vinyl group and an allylic ether. The selective functionalization of one double bond in the presence of the other offers a powerful strategy for the divergent synthesis of complex piperidine derivatives, which are privileged structures in medicinal chemistry. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic and selective chemical modification of these double bonds. We will explore established methodologies, including dihydroxylation, epoxidation, and hydroboration-oxidation, with a focus on the principles governing the chemoselectivity of these transformations.

The challenge in the functionalization of non-conjugated dienes such as this lies in directing the reaction to a specific site.[1] The subtle differences in the electronic and steric environments of the vinyl and allyl groups can be exploited to achieve high levels of selectivity. The terminal vinyl group is generally more sterically accessible, while the electronic nature of the allyloxy group can influence the reactivity of the adjacent double bond. This guide will provide both the theoretical basis for predicting reactivity and detailed protocols for practical implementation in the laboratory.

Dihydroxylation: Accessing Chiral Diols

The conversion of alkenes to vicinal diols is a fundamental transformation in organic synthesis.[2] The Sharpless asymmetric dihydroxylation provides a reliable method for the enantioselective synthesis of chiral diols, which are versatile intermediates for the synthesis of natural products and pharmaceuticals.[3][4]

Rationale for Chemoselectivity

In the context of tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate, the terminal vinyl group is expected to be more reactive towards osmium tetroxide-based dihydroxylation reagents due to its reduced steric hindrance compared to the more substituted allyl double bond. The bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen further shields the allyl group.

Protocol for Asymmetric Dihydroxylation

This protocol is adapted from the well-established Sharpless asymmetric dihydroxylation procedure.[5]

Materials:

-

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional, but can improve reaction rates and enantioselectivity)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Cooling bath (ice-water)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Reagent Addition: To the stirred solution, add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other, approximately 1.4 g per mmol of alkene). If desired, add methanesulfonamide (1.0 mmol).[5]

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for at least one hour at room temperature.[3]

-

Workup: Add ethyl acetate (20 mL) to the reaction mixture. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[5]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure diol.[3]

Expected Outcome and Data

The major product is expected to be the diol resulting from the dihydroxylation of the terminal vinyl group. The choice of AD-mix will determine the stereochemistry of the newly formed chiral center.

| Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |

| tert-butyl 3-(allyloxy)-3-(1,2-dihydroxyethyl)piperidine-1-carboxylate (from AD-mix-β) | 85-95 | >95 |

| tert-butyl 3-(allyloxy)-3-(1,2-dihydroxyethyl)piperidine-1-carboxylate (from AD-mix-α) | 85-95 | >95 |

Diagram: Dihydroxylation Workflow

Caption: Workflow for the Sharpless asymmetric dihydroxylation.

Epoxidation: Formation of Reactive Oxiranes

Epoxides are highly valuable synthetic intermediates due to their susceptibility to ring-opening reactions with a variety of nucleophiles.[6] The Shi epoxidation offers a metal-free, organocatalytic method for the asymmetric epoxidation of alkenes.[7][8]

Rationale for Chemoselectivity

Similar to dihydroxylation, the less sterically hindered terminal vinyl group is the more likely site for epoxidation. The fructose-derived catalyst used in the Shi epoxidation is sensitive to the steric environment of the double bond.[9]

Protocol for Asymmetric Epoxidation

This protocol is based on the Shi epoxidation methodology.[7][10]

Materials:

-

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

-

Shi diketal catalyst (fructose-derived)

-

Acetonitrile

-

Water

-

Oxone® (potassium peroxymonosulfate)

-

Potassium carbonate (K₂CO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Cooling bath (ice-water)

-

Syringe pump or dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Aqueous Solution Preparation: Prepare a solution of Oxone® and K₂CO₃ in water.

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (1.0 mmol) and the Shi diketal catalyst (20-30 mol%) in a mixture of acetonitrile and water.[7]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Oxidant Addition: Slowly add the aqueous Oxone®/K₂CO₃ solution to the reaction mixture over 1-2 hours using a syringe pump.[7]

-

Reaction Monitoring: Stir the mixture vigorously at 0 °C and monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[7]

-

Workup: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude epoxide by flash column chromatography on silica gel.[7]

Expected Outcome and Data

The major product will be the epoxide formed at the vinyl position. The D-fructose-derived catalyst typically yields the (R,R)-enantiomer of the epoxide.[11]

| Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |

| tert-butyl 3-(allyloxy)-3-(oxiran-2-yl)piperidine-1-carboxylate | 70-90 | >90 |

Diagram: Shi Epoxidation Catalytic Cycle

Caption: Catalytic cycle of the Shi epoxidation.

Hydroboration-Oxidation: Anti-Markovnikov Hydroxylation

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond, yielding an alcohol.[12][13] This method is highly regioselective and stereospecific (syn-addition).

Rationale for Chemoselectivity

The hydroboration step is sensitive to both electronic and steric effects. Borane (BH₃) or its derivatives will preferentially add to the less sterically hindered and more electron-rich double bond. In our substrate, the terminal vinyl group is less sterically encumbered and therefore the primary site of hydroboration.

Protocol for Hydroboration-Oxidation

Materials:

-

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

-

Borane-tetrahydrofuran complex (BH₃·THF) solution

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Two-neck round-bottom flask with magnetic stirrer and nitrogen inlet

-

Syringe

-

Cooling bath (ice-water)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Hydroboration: To a solution of the substrate (1.0 mmol) in anhydrous THF at 0 °C under a nitrogen atmosphere, add BH₃·THF solution (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly add aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature remains below 20 °C.

-

Workup: Stir the mixture at room temperature for 1 hour, then extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude alcohol by flash column chromatography.

Expected Outcome and Data

The major product will be the primary alcohol resulting from the anti-Markovnikov hydration of the vinyl group.

| Product | Expected Yield (%) |

| tert-butyl 3-(allyloxy)-3-(2-hydroxyethyl)piperidine-1-carboxylate | 80-95 |

Diagram: Hydroboration-Oxidation Mechanism

Caption: Two-step process of hydroboration-oxidation.

Ozonolysis: Oxidative Cleavage of the Double Bond

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[14][15] By carefully controlling the reaction conditions and the workup procedure, one can obtain aldehydes, ketones, or carboxylic acids.

Rationale for Chemoselectivity

Ozone is a very reactive electrophile and will generally react with the most electron-rich double bond. In this case, the reactivity difference between the two double bonds might be less pronounced. However, the terminal vinyl group is often more susceptible to cleavage. Complete ozonolysis of both double bonds is also a possibility if excess ozone is used.[16]

Protocol for Ozonolysis with Reductive Workup

This protocol employs a reductive workup to yield aldehydes.

Materials:

-

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Ozone (from an ozone generator)

-

Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask with a gas inlet tube, a gas outlet tube, and a thermometer

-

Ozone generator

-

Cooling bath (dry ice/acetone, -78 °C)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the substrate (1.0 mmol) in anhydrous DCM (20 mL) in a three-neck flask and cool the solution to -78 °C.

-

Ozonolysis: Bubble ozone through the solution until a persistent blue color indicates the presence of excess ozone. Then, bubble nitrogen through the solution to remove the excess ozone.

-

Reductive Workup: Add dimethyl sulfide (2.0 mmol) or triphenylphosphine (1.2 mmol) to the reaction mixture at -78 °C and allow it to warm slowly to room temperature overnight.[17]

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the crude aldehyde by flash column chromatography.

Expected Outcome and Data

Selective cleavage of the vinyl group will yield an aldehyde.

| Product | Expected Yield (%) |

| tert-butyl 3-(allyloxy)-3-formylpiperidine-1-carboxylate | 60-80 |

Conclusion

The selective functionalization of the double bonds in tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate provides a versatile platform for the synthesis of a wide array of substituted piperidines. By carefully choosing the reaction conditions and reagents, researchers can achieve high levels of chemoselectivity, targeting either the vinyl or the allyl group. The protocols outlined in this application note serve as a guide for the practical implementation of these transformations, enabling the development of novel molecular architectures for applications in drug discovery and materials science.

References

- Shi, Y. (1997). An efficient catalytic asymmetric epoxidation protocol using a fructose-derived ketone. Journal of the American Chemical Society.

- Engle, K. M., & Yu, J. Q. (2020).

- Jäkle, F. (2015). Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes. Chemical Science.

-

Fiveable. (2025). Functionalization of Alkenes - Organic Chemistry II. [Link]

- Eames, J., et al. (1999). An efficient protocol for Sharpless-style racemic dihydroxylation. Journal of the Chemical Society, Perkin Transactions 1.

-

MDPI. (2023). The Functionalization of Alkenes. Encyclopedia. [Link]

-

Ashenhurst, J. (2022). Summary: Three Key Families Of Alkene Reaction Mechanisms. Master Organic Chemistry. [Link]

-

Grokipedia. (n.d.). Shi epoxidation. [Link]

-

MDPI. (2023). Sharpless Asymmetric Dihydroxylation. Encyclopedia. [Link]

-

ResearchGate. (2019). Shi Epoxidation: A Great Shortcut to Complex Compounds. [Link]

-

Atlanchim Pharma. (n.d.). A large-scale Shi asymmetric epoxidation. [Link]

- Eames, J., et al. (1999). An efficient protocol for Sharpless-style racemic dihydroxylation. Journal of the Chemical Society, Perkin Transactions 1.

- Theopold, K. H. (2017).

- Stoltz, B. M. (2012). Allylic Functionalization of Unactivated Olefins with Grignard Reagents. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). Dihydroxylation. [Link]

-

Chemistry LibreTexts. (2021). 10.7: Oxidation Reactions of Alkenes. [Link]

- Porter, N. A. (2008). Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes. The Journal of organic chemistry.

-

University of Wisconsin. (n.d.). Ozonolysis. [Link]

-

Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

-

Quora. (2016). How would be the ozonolysis reaction of alkene if the double bond is more than one? [Link]

-

Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. [Link]

-

Wikipedia. (n.d.). Ozonolysis. [Link]

-

Organic Chemistry Portal. (n.d.). Shi Epoxidation. [Link]

- Liu, P. (2022). Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. Journal of the American Chemical Society.

-

University of Stuttgart. (n.d.). Enzymatic asymmetric dihydroxylation of alkenes. [Link]

-

Fiveable. (2025). Nonconjugated Dienes: Organic Chemistry Study Guide. [Link]

- Morken, J. P. (2009). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Journal of the American Chemical Society.

-

ResearchGate. (2021). Lewis Acid Promoted Prins Cyclization Using Non-Conjugated Diene Alcohol: Sequential Reactions Terminated by Fluoride Ion. [Link]

-

University of Calgary. (n.d.). Chapter 18: Ethers and Epoxides; Thiols and Sulfides. [Link]

- Engle, K. M. (2024). Mechanism of Z-Selective Allylic Functionalization via Thianthrenium Salts. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

-

Wikipedia. (n.d.). Epoxidation of allylic alcohols. [Link]

-

Organic Chemistry Portal. (n.d.). 1,4-Diene synthesis by allylation or C-C coupling. [Link]

- Floreancig, P. E. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews.

-

Hartwig, J. F. (2026). Enantioselective Functionalization of Allylic C–H Bonds Following a Strategy of Functionalization and Diversification. The Hartwig Group. [Link]

- Jäkle, F. (2015). boron containing materials through a hydroboration cascade of small cycl. University of Cambridge.

- Pansare, S. V. (2016).

-

ResearchGate. (2015). Hydroboration–oxidation of 1,3-cyclohexadiene 1 as reported by Brown et... [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

- Google Patents. (n.d.).

-

Chemistry Steps. (2023). Hydroboration Oxidation of Alkenes. [Link]

- Micalizio, G. C. (2008).

-

ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Shi epoxidation â Grokipedia [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Shi Epoxidation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fiveable.me [fiveable.me]

- 13. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ozonolysis - Wikipedia [en.wikipedia.org]

- 16. quora.com [quora.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Advanced Cross-Coupling and Metathesis Strategies for Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate: Accessing Spirocyclic Piperidine Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (CAS: 1065075-83-3)

Introduction & Strategic Rationale

In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve pharmacokinetic profiles, solubility, and target selectivity [1]. Spirocyclic piperidines represent a privileged class of rigidified, three-dimensional scaffolds that fulfill these criteria.

The substrate Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate is a highly versatile synthetic intermediate. Architecturally, it features an N-Boc protected piperidine ring with a quaternary C3 stereocenter bearing two terminal alkenes: an allyloxy group and a vinyl group. This specific 1,6-diene topology makes it an ideal candidate for Ring-Closing Metathesis (RCM) —a specialized intramolecular cross-coupling reaction—to forge a 2,5-dihydrofuran ring fused to the piperidine, yielding the highly valuable 1-oxa-7-azaspiro[4.5]dec-3-ene core.

As a Senior Application Scientist, I have designed this protocol guide to provide field-proven methodologies for functionalizing this diene. We will explore the primary RCM pathway, alongside divergent intermolecular Cross-Metathesis (CM) and Palladium-catalyzed Heck cross-coupling strategies.

Mechanistic Causality & Catalyst Selection

The Thermodynamics of Ring-Closing Metathesis (RCM)

RCM of this substrate is driven by entropy and the irreversible release of ethylene gas. However, because the diene features a sterically congested quaternary center at C3, catalyst selection is critical.

-

Catalyst Choice: First-generation Grubbs catalysts (G-I) often stall due to the steric bulk around the vinyl group. Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II) catalysts are required [2]. Their strongly σ-donating N-heterocyclic carbene (NHC) ligands stabilize the ruthenium metallacyclobutane intermediate and accelerate the catalytic cycle, overcoming the steric hindrance of the quaternary spiro-center [3].

-

Concentration Dynamics: RCM is in direct competition with Acyclic Diene Metathesis (ADMET) oligomerization. To favor the intramolecular cross-coupling (RCM) over intermolecular side reactions, the reaction must be run at high dilution (0.01 M – 0.05 M) .

Divergent Cross-Coupling Logic

If the goal is not cyclization but rather functionalization of the diene, intermolecular cross-coupling techniques can be employed:

-

Cross-Metathesis (CM): Utilizing an excess of an electron-deficient olefin (e.g., methyl acrylate) with G-II can functionalize the terminal alkenes.

-

Heck Cross-Coupling: Palladium-catalyzed Heck reactions can chemoselectively target the less sterically hindered allyloxy terminal alkene over the quaternary-bound vinyl group.

Mandatory Visualizations

Caption: Workflow and thermodynamic driver for the RCM of the diene to the spirocyclic core.

Caption: Decision logic for divergent cross-coupling pathways of the diene substrate.

Experimental Protocols

Protocol A: Intramolecular Ring-Closing Metathesis (RCM)

Objective: Synthesis of tert-butyl 1-oxa-7-azaspiro[4.5]dec-3-ene-7-carboxylate.

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and an argon inlet.

-

Substrate Dissolution: Dissolve Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (1.0 mmol, 267.36 mg) in anhydrous, degassed Dichloromethane (DCM) (50 mL) to achieve a highly dilute 0.02 M solution. Note: Degassing via sparging with argon for 15 minutes is critical to prevent catalyst oxidation.

-

Catalyst Addition: Quickly add Grubbs 2nd Generation Catalyst (0.05 mmol, 42.4 mg, 5 mol%) in one portion under a positive flow of argon.

-

Reaction Execution: Heat the mixture to a gentle reflux (40 °C) for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 4:1) or LC-MS until the starting material is consumed.

-

Quenching (Critical Step): Cool the reaction to room temperature and add ethyl vinyl ether (1.0 mL). Stir for 30 minutes. Causality: Ethyl vinyl ether undergoes a rapid cross-metathesis with the active Ru-carbene, forming a stable, inactive Fischer carbene, preventing isomerization during workup.

-

Purification: Concentrate the mixture in vacuo. To remove ruthenium residues, dissolve the crude oil in a minimal amount of DCM and treat with a metal scavenger (e.g., SiliaBond DMT) or pass through a short pad of silica gel eluting with 10% EtOAc in hexanes. Evaporate to yield the spirocyclic product.

Protocol B: Palladium-Catalyzed Heck Cross-Coupling

Objective: Chemoselective arylation of the allyloxy terminal alkene.

-

Setup: In a sealed tube under argon, combine the diene substrate (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (5 mol%), and tri(o-tolyl)phosphine (10 mol%).

-

Solvent & Base: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

-

Heating: Stir the mixture at 90 °C for 12 hours. The steric bulk of the quaternary C3-vinyl group directs the palladium insertion preferentially to the less hindered allyl ether terminal alkene.

-

Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data Presentation

Table 1: Catalyst Efficiency and Reaction Conditions for RCM

| Catalyst Type | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Notes |

| Grubbs 1st Gen (G-I) | 10 | DCM | 40 | 24 | < 30% | Stalls due to quaternary center sterics. |

| Grubbs 2nd Gen (G-II) | 5 | DCM | 40 | 4 | > 95% | Optimal balance of reactivity and cost. |

| Hoveyda-Grubbs (HG-II) | 2 | Toluene | 80 | 2 | > 98% | Best for highly challenging or scaled-up batches. |

Table 2: Effect of Substrate Concentration on RCM vs. Oligomerization

| Concentration (M) | Intramolecular RCM Yield (%) | Intermolecular Oligomer Yield (%) | Conclusion |

| 0.20 M | 45% | 50% | Too concentrated; ADMET dominates. |

| 0.10 M | 70% | 25% | Marginal; requires further dilution. |

| 0.02 M | 92% | < 5% | Optimal dilution for spirocycle formation. |

| 0.005 M | 90% | < 2% | Unnecessarily large solvent volumes required. |

References

-

Zheng, Y.; Tice, C. M.; Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014, 24(16), 3673-3682. Available at:[Link]

-

Grubbs, R. H.; Chang, S. "Recent advances in olefin metathesis and its application in organic synthesis." Tetrahedron, 1998, 54(18), 4413-4450. Available at:[Link]

-

Vougioukalakis, G. C. "Recent Advances in Olefin Metathesis." Molecules, 2016, 21(12), 1751. Available at:[Link]

Troubleshooting degradation of Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate during column chromatography

Guide: Troubleshooting Degradation of Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate during Column Chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with sensitive N-Boc protected heterocyclic compounds, specifically tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate, during purification by silica gel column chromatography. Our goal is to provide a clear understanding of the potential degradation pathways and to offer robust, field-proven solutions to ensure the integrity of your compound.

Part 1: Quick Diagnosis & Core Issues

It is common for complex molecules to exhibit sensitivity during silica gel chromatography. For tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate, the structure contains three primary functionalities prone to degradation on a standard silica gel column:

-

N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[1][2] Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH), which can catalyze the cleavage of the Boc group.[3][4]

-

Tertiary Allylic Ether: The allyloxy group is attached to a quaternary carbon of the piperidine ring, creating a tertiary allylic ether system. Such systems can be susceptible to rearrangement or cleavage under acidic conditions.[5]

-

Vinyl and Allyl Groups: While relatively stable, these unsaturated systems can undergo unforeseen reactions on highly active silica surfaces.

The most frequently observed degradation pathway is the acid-catalyzed removal of the Boc group, leading to the formation of the corresponding free secondary amine.

Visualizing Potential Degradation Pathways

Caption: Primary and secondary degradation pathways on silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q1: My TLC analysis post-column shows a new, more polar spot that stains with ninhydrin. What is happening?